2-氯-5-(吗啉甲基)苯硼酸,pinacol酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

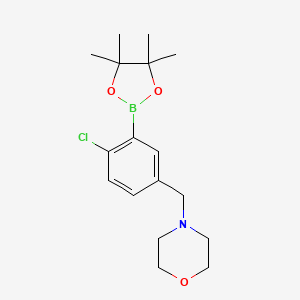

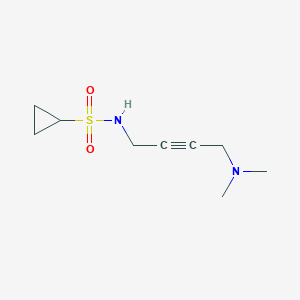

2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester is a chemical compound with the CAS Number: 2096332-48-6 and a molecular weight of 337.65 .

Molecular Structure Analysis

The IUPAC name of this compound is 4-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine . The InChI code is 1S/C17H25BClNO3/c1-16(2)17(3,4)23-18(22-16)14-11-13(5-6-15(14)19)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 .Chemical Reactions Analysis

Boronic esters are highly valuable building blocks in organic synthesis . They are used in many protocols for functionalizing deboronation of alkyl boronic esters . The Suzuki–Miyaura coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 337.65 . It is also important to note that the hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .科学研究应用

Medicinal Chemistry and Drug Design

Boronic acids and their esters have gained prominence as potential drug candidates. Researchers explore their use in drug delivery systems and as boron carriers for neutron capture therapy. However, the hydrolysis of phenylboronic pinacol esters remains a challenge. The kinetics of hydrolysis depend on substituents in the aromatic ring, and the reaction rate significantly accelerates at physiological pH. Scientists must exercise caution when considering these esters for pharmacological purposes .

Organic Synthesis and Catalysis

Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation (removing the boron group) remains less explored. Researchers have recently reported catalytic protodeboronation of alkyl boronic esters using a radical approach. This advancement opens up new avenues for synthetic chemistry and catalyst development .

Materials Science and Polymer Chemistry

Boronic acids and their derivatives find applications in designing smart materials. By incorporating boron-containing moieties, researchers create materials that respond to changes in pH or other environmental factors. These materials can be used in drug delivery, sensors, and self-healing polymers. The stability of boronic esters under specific conditions is crucial for material design .

Bioconjugation and Targeted Therapies

Functionalized boronic esters can be conjugated to biomolecules (such as antibodies or peptides) for targeted drug delivery. The reversible binding of boronic acids to diols (e.g., sugars) allows selective recognition of specific cell surfaces. Researchers explore this property for cancer therapies, imaging agents, and personalized medicine .

Radiotherapy and Neutron Capture Therapy

Boron neutron capture therapy (BNCT) relies on the selective uptake of boron compounds by tumor cells. Phenylboronic pinacol esters could serve as carriers for boron-10, enhancing the therapeutic effect during BNCT. However, their hydrolysis susceptibility and stability in biological environments remain critical factors to address .

Analytical Chemistry and Sensors

Boronic acids are used in fluorescent sensors for detecting saccharides and other diol-containing molecules. Researchers design boronate-based probes that change fluorescence intensity upon binding to specific analytes. The stability of boronic esters affects the sensor’s performance and longevity .

安全和危害

The safety data sheet (SDS) for this compound indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

未来方向

作用机制

Target of Action

The primary target of the compound 2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound 2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester affects the Suzuki–Miyaura coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .

Pharmacokinetics

The pharmacokinetics of 2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester involve its susceptibility to hydrolysis . The rate of this reaction is influenced by the pH and is considerably accelerated at physiological pH . This property impacts the bioavailability of the compound in biological systems .

Result of Action

The molecular and cellular effects of the action of 2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester are primarily related to its role in the Suzuki–Miyaura coupling reaction . By facilitating the formation of carbon-carbon bonds, this compound plays a crucial role in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of 2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester are influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of this compound is considerably accelerated at physiological pH , which can impact its stability and efficacy in biological systems .

属性

IUPAC Name |

4-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BClNO3/c1-16(2)17(3,4)23-18(22-16)14-11-13(5-6-15(14)19)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHRRPPVKXGTAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCOCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2614063.png)

![2-(8-azepan-1-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2614064.png)

![N-(2-fluorophenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2614067.png)

![N-([2,2'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2614071.png)

![8,8-Difluoro-2-azaspiro[4.5]decan-1-one](/img/structure/B2614076.png)

![1-[(5-Chloro-2-thienyl)sulfonyl]-4-(1-methyl-2-oxo-2-pyrrolidin-1-ylethyl)piperidine](/img/structure/B2614077.png)

![2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2614078.png)

![(Z)-ethyl 2-((3-chlorobenzoyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2614082.png)